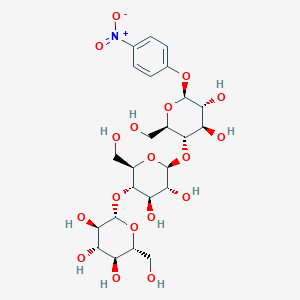

P-Nitrophenyl beta-D-cellotrioside

Description

BenchChem offers high-quality P-Nitrophenyl beta-D-cellotrioside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about P-Nitrophenyl beta-D-cellotrioside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H35NO18 |

|---|---|

Molecular Weight |

625.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |

InChI Key |

BETIRLUWOMCBBJ-ZENQEEDISA-N |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

The Significance of Chromogenic Substrates in Enzymology

Chromogenic substrates are compounds that are colorless, but when acted upon by a specific enzyme, they are cleaved to produce a colored product. ontosight.aiquora.com This color change provides a simple and direct visual method for detecting and quantifying enzyme activity. scbt.com The intensity of the color produced is proportional to the enzymatic activity, which can be precisely measured using a spectrophotometer. dcfinechemicals.com

The mechanism of action involves the enzyme recognizing and binding to a specific part of the substrate molecule. dcfinechemicals.com This interaction facilitates the cleavage of a chemical bond, releasing the chromophore, which is the part of the molecule responsible for the color. dcfinechemicals.com This straightforward yet effective method has led to the widespread use of chromogenic substrates in various scientific disciplines, including biochemistry, molecular biology, clinical diagnostics, and environmental science. ontosight.aiscbt.com In research, they are fundamental for studying enzyme kinetics, screening for enzyme inhibitors, and developing new diagnostic assays. ontosight.ai

The Historical Development and Adoption of P Nitrophenyl Glycosides in Carbohydrate Biochemistry

The study of carbohydrates, a field now known as glycobiology, has seen significant advancements since its emergence. nih.gov While the chemistry and biology of carbohydrates were of interest in the early 20th century, they were initially overshadowed by the rise of molecular biology focused on nucleic acids and proteins. nih.gov A major challenge was the inherent complexity of carbohydrate structures, also known as glycans. nih.gov

A significant breakthrough in studying carbohydrate-active enzymes came with the development and adoption of synthetic substrates. Among the most important of these are the p-nitrophenyl (pNP) glycosides. The general principle involves linking p-nitrophenol, a colorless molecule, to a sugar molecule via a glycosidic bond. When an appropriate enzyme cleaves this bond, it releases p-nitrophenol, which, under alkaline conditions, becomes the yellow-colored p-nitrophenolate ion. oiv.int The amount of yellow color produced can be quantified to determine the rate of the enzymatic reaction. oiv.int

The use of chromogenic substrates began to gain traction in research laboratories in the early 1970s, initially for assays related to the coagulation system. manufacturingchemist.com This success paved the way for their broader application in enzymology. In carbohydrate biochemistry, pNP-glycosides provided a reliable and straightforward method to assay for glycosidases, the enzymes that break down glycosidic bonds. The synthesis of various pNP-glycosides, where different sugars are attached to the p-nitrophenyl group, allowed researchers to probe the specificity of a wide range of glycosidases. nih.gov For instance, p-nitrophenyl-β-D-glucopyranoside is used to assay for β-glucosidase activity, while p-nitrophenyl-β-D-xylopyranoside is a substrate for β-D-xylosidase. sigmaaldrich.comsigmaaldrich.com

P Nitrophenyl Beta D Cellotrioside As a Standardized Probe in Glycoside Hydrolase Research

Principles of Enzymatic Hydrolysis of P-Nitrophenyl beta-D-cellotrioside

P-Nitrophenyl beta-D-cellotrioside is a synthetic compound composed of a cellotriose (a trisaccharide of three glucose units linked by β-1,4-glycosidic bonds) molecule linked to a p-nitrophenol group via a β-glycosidic bond. lgcstandards.com The principle of its use in enzymatic assays lies in the hydrolytic action of specific cellulases, such as exo-cellobiohydrolases or exoglucanases. researchgate.netresearchgate.net

The enzymatic reaction involves the cleavage of the aglyconic bond between the cellotriose and the p-nitrophenol moiety. nih.gov This hydrolysis releases cellotriose and the chromogenic reporter molecule, p-nitrophenol (pNP). researchgate.netresearchgate.netnih.gov Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color. uvm.eduontosight.ai The intensity of this color is directly proportional to the amount of p-nitrophenol released, and thus to the activity of the enzyme.

The general reaction can be summarized as follows:

P-Nitrophenyl beta-D-cellotrioside + H₂O ---(Cellulase)---> Cellotriose + p-Nitrophenol

A study on the hydrolysis of the related compound p-nitrophenyl-β-1,4-cellobioside (pNP-G2) by the catalytic domain of the endocellulase Cel5A from Thermobifida fusca confirmed that the primary reaction pathway is the hydrolysis of the aglyconic bond, leading to the production of cellobiose and p-nitrophenol. nih.gov This study also identified a competing transglycosylation pathway, which can result in the formation of cellotriose and p-nitrophenyl-glucoside. nih.gov

Spectrophotometric Quantification of p-Nitrophenol Release from P-Nitrophenyl beta-D-cellotrioside

The release of p-nitrophenol from P-Nitrophenyl beta-D-cellotrioside can be accurately measured using spectrophotometry. This technique relies on the principle that the p-nitrophenolate ion absorbs light at a specific wavelength.

The optimal wavelength for monitoring the absorbance of p-nitrophenol is pH-dependent. umcs.plnih.gov In its undissociated (acidic) form, p-nitrophenol has a maximum absorbance at approximately 317-320 nm. umcs.plnih.gov However, in its dissociated, anionic form (p-nitrophenolate), which is present under alkaline conditions, the maximum absorbance shifts to a longer wavelength, typically between 400 nm and 420 nm. umcs.plresearchgate.net To achieve the yellow color for quantification, the reaction is often stopped by adding a basic solution like sodium carbonate or sodium hydroxide, which raises the pH. uvm.eduresearchgate.net Therefore, the choice of wavelength is critical and must be appropriate for the pH of the final reaction mixture.

Table 1: Optimal Absorbance Wavelengths for p-Nitrophenol

| pH Condition | Form of p-Nitrophenol | Optimal Wavelength (nm) |

|---|---|---|

| Acidic | Undissociated | ~317 - 320 umcs.plnih.gov |

This table summarizes the optimal wavelengths for spectrophotometric detection of p-nitrophenol under different pH conditions.

To accurately determine the concentration of p-nitrophenol released in an enzymatic assay, a standard curve must be generated. depauw.edu This involves preparing a series of solutions with known concentrations of p-nitrophenol and measuring their absorbance at the chosen optimal wavelength. uvm.eduresearchgate.netdepauw.edu The absorbance values are then plotted against the corresponding concentrations to create a calibration curve. depauw.edu According to the Beer-Lambert law, there should be a linear relationship between absorbance and concentration within a certain range. umcs.pl

The equation of the line obtained from the linear regression of the standard curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) can then be used to calculate the unknown concentration of p-nitrophenol in the experimental samples based on their measured absorbance. depauw.eduresearchgate.net It is crucial to prepare the standards in the same buffer and under the same pH conditions as the final assay samples to ensure accuracy. uvm.eduresearchgate.net

Table 2: Example Data for a p-Nitrophenol Standard Curve

| p-Nitrophenol Concentration (µM) | Absorbance at 410 nm |

|---|---|

| 0 | 0.000 |

| 10 | 0.185 |

| 20 | 0.370 |

| 40 | 0.740 |

| 60 | 1.110 |

| 80 | 1.480 |

This interactive table provides example data that could be used to generate a standard curve for p-nitrophenol quantification.

Considerations for Assay Specificity and Interference from Ancillary Enzymes

While assays utilizing P-Nitrophenyl beta-D-cellotrioside are robust, several factors can affect their specificity and lead to inaccurate results. Interference can arise from various sources, including the sample matrix and the presence of other enzymes. wakopyrostar.com

For instance, colored compounds in the sample extract can interfere with the colorimetric reading. wakopyrostar.com The presence of other enzymes in a crude extract that can either act on the substrate or the product can also lead to erroneous results. Specifically, the presence of β-glucosidases could further hydrolyze the cellotriose product, although this would not directly interfere with the p-nitrophenol measurement. However, enzymes that might degrade p-nitrophenol would lead to an underestimation of the primary enzyme's activity.

A study on the hydrolysis of p-nitrophenyl-β-D-cellobioside by Thermobifida fusca Cel5Acd highlighted the existence of a competing transglycosylation reaction. nih.gov This side reaction consumes the initial substrate to produce other p-nitrophenyl-glycosides and sugar oligomers, which can complicate the kinetic analysis and potentially affect the rate of p-nitrophenol release. nih.gov Therefore, it is essential to be aware of and, if possible, control for these ancillary enzymatic activities and interfering substances to ensure the specificity and accuracy of the assay. In some cases, purification of the target enzyme is necessary to eliminate interfering activities. nih.gov

Investigation of Enzymatic Reaction Pathways

Beyond determining kinetic constants, p-nitrophenyl beta-D-cellotrioside is pivotal in exploring the detailed reaction pathways catalyzed by glycoside hydrolases.

When glycoside hydrolases act on p-nitrophenyl beta-D-cellotrioside, the reaction can proceed via two competing pathways: hydrolysis and transglycosylation.

Hydrolysis: This is often the dominant pathway, where the glycosidic bond between the sugar moiety and the p-nitrophenyl group is cleaved by a water molecule. researchgate.netnih.gov The products of this reaction are cellotriose and the reporter molecule p-nitrophenol (pNP). researchgate.netnih.gov The release of pNP can be monitored spectrophotometrically to track the reaction progress. researchgate.net

Transglycosylation: In this competing reaction, the glycosyl moiety is transferred not to water, but to another acceptor molecule with a hydroxyl group. nih.gov When another substrate molecule acts as the acceptor, this can lead to the formation of longer oligosaccharides. Studies on the related substrate p-nitrophenyl-β-1,4-cellobioside have confirmed the production of cellotriose (G3) and p-nitrophenyl-glucoside (pNP-G1), which validates the presence of a transglycosylation pathway alongside hydrolysis. researchgate.netnih.gov

The kinetic models derived from these reactions include a specific parameter that quantifies the selectivity of the enzyme for hydrolysis versus transglycosylation, providing deeper insight into the enzyme's catalytic mechanism. nih.gov

The study of enzymatic reactions with p-nitrophenyl beta-D-cellotrioside allows for the investigation of transient intermediate species. Mechanistic models for the hydrolysis and transglycosylation of related p-nitrophenyl glycosides often assume a two-step mechanism involving a glycosyl-enzyme intermediate. nih.gov

Elucidation of Enzyme Substrate Specificity and Binding Properties

Differential Substrate Utilization by Endoglucanases

Endoglucanases (EGs) are cellulolytic enzymes that cleave internal bonds in cellulose (B213188) chains. Their activity on small, soluble oligosaccharide substrates like p-nitrophenyl beta-D-cellotrioside varies significantly depending on the enzyme's origin and its specific glycoside hydrolase (GH) family.

Glycoside Hydrolase family 5 (GH5) is one of the largest and most diverse families of glycoside hydrolases, containing numerous endoglucanases with broad substrate specificities. nih.gov While direct kinetic data for GH5 endoglucanases on p-nitrophenyl beta-D-cellotrioside is not extensively detailed in the available literature, studies on the closely related substrate, p-nitrophenyl-β-D-cellobioside (pNP-G2), offer significant insights.

For instance, the catalytic domain of the GH5-2 endoglucanase Cel5A from Thermobifida fusca (Cel5Acd) has been shown to hydrolyze pNP-G2. nih.gov The primary reaction pathway involves the cleavage of the aglyconic bond, which releases p-nitrophenol and cellobiose (B7769950). nih.gov A study on a multifunctional GH5 endoglucanase from Bacillus subtilis BS-5, EG5C-1, also demonstrated significant hydrolytic activity on p-nitrophenyl-β-d-cellobioside, with a reported activity of 2550 U/μmol. nih.gov These findings suggest that many GH5 endoglucanases can effectively recognize and cleave the bond between the oligosaccharide and the p-nitrophenyl group in such chromogenic substrates. The activity is not purely hydrolytic; some GH5 endoglucanases also exhibit transglycosylation activity, where the cellobiosyl or cellotriosyl moiety is transferred to another sugar molecule instead of water. nih.govresearchgate.net

The anaerobic rumen fungus Orpinomyces joyonii is a known producer of cellulolytic enzymes. An endoglucanase gene (celA) isolated from this fungus encodes a catalytic domain belonging to the family 5 of cellulases (GH5). nih.gov This enzyme, CelA, was shown to possess both endoglucanase and xylanase activities when expressed in Escherichia coli. nih.gov However, the characterization studies for this enzyme did not report on its specific activity towards p-nitrophenyl-labeled oligosaccharides, including p-nitrophenyl beta-D-cellotrioside. nih.gov Therefore, while O. joyonii produces a GH5 endoglucanase, its specific affinity and hydrolytic capability for this particular chromogenic substrate are not documented in the reviewed scientific literature.

Substrate specificity is a key characteristic of enzymes, and not all endoglucanases are capable of hydrolyzing p-nitrophenyl beta-D-cellotrioside. A clear example is found in the fungus Aspergillus kawachii. A study of its glycoside hydrolase family 61 endoglucanase, AkCel61, revealed that the enzyme had no detectable activity toward p-nitrophenyl beta-D-cellotrioside. nih.govresearchgate.net This lack of activity was observed for both the full-length recombinant enzyme and a truncated version lacking the carbohydrate-binding module, indicating that the catalytic domain itself does not process this substrate. nih.gov

Information regarding the activity of endoglucanases from Bacillus circulans on p-nitrophenyl beta-D-cellotrioside was not available in the searched literature.

Substrate Binding and Hydrolysis by Cellobiohydrolases

Cellobiohydrolases (CBHs) are exoglucanases that processively cleave cellobiose units from the ends of cellulose chains. Their interaction with small chromogenic substrates like p-nitrophenyl beta-D-cellotrioside provides valuable information about their active site architecture, binding modes, and catalytic mechanism.

Cellobiohydrolases are primarily classified into Glycoside Hydrolase families 6 and 7, which attack the non-reducing and reducing ends of cellulose chains, respectively. nih.govnih.gov

GH7 cellobiohydrolases are among the most studied cellulases, and their activity on p-nitrophenyl-oligosaccharides is well-documented, particularly for the cellobioside variant (pNPC). nih.govslu.se Enzymes such as TrCel7A from Trichoderma reesei and PcCel7D from Phanerochaete chrysosporium are known to hydrolyze these substrates. nih.govslu.se However, the kinetics of this hydrolysis can vary significantly between different enzymes within the GH7 family. nih.gov For example, PcCel7D consistently demonstrates higher turnover rates (kcat) than TrCel7A on these types of substrates. nih.govosti.gov

GH6 cellobiohydrolases act from the non-reducing end of cellulose chains. nih.govcazypedia.org While they are critical for cellulose degradation, detailed kinetic studies of their activity specifically on p-nitrophenyl beta-D-cellotrioside are less common in the literature compared to GH7 enzymes. A novel GH6 cellobiohydrolase from Paenibacillus curdlanolyticus B-6 (PcCel6A) was found to prefer cellopentaose (B43506) as a substrate, but its activity on p-nitrophenyl-oligosaccharides was not reported. nih.gov The mechanism of GH6 enzymes involves catalysis with an inversion of the anomeric stereochemistry. cazypedia.org

| Enzyme | Source Organism | GH Family | Substrate | K_M (mM) | k_cat (s⁻¹) |

| TrCel7A | Trichoderma reesei | GH7 | pNPC | 0.23 | 0.019 |

| PcCel7D | Phanerochaete chrysosporium | GH7 | pNPC | 0.82 | 0.44 |

Table 1: Comparative kinetic parameters of two GH7 cellobiohydrolases on the substrate p-nitrophenyl-β-D-cellobioside (pNPC). Data indicates that PcCel7D has a higher turnover rate but lower affinity for the substrate compared to TrCel7A. (Data sourced from Haataja et al., 2022) nih.gov

A significant factor governing the enzymatic hydrolysis of small chromogenic substrates by cellobiohydrolases is the phenomenon of non-productive binding. nih.govosti.gov This occurs when the substrate binds to the enzyme's active site in an orientation that does not lead to the catalytic reaction and product formation. nih.gov

Probing Active Site Architecture through Substrate Analogs

The chromogenic substrate p-Nitrophenyl beta-D-cellotrioside (pNP-G3) serves as an invaluable tool for probing the intricate architecture of enzyme active sites, particularly those of cellulases like cellobiohydrolases and endoglucanases. As a substrate analog, its hydrolysis can be readily monitored by the release of p-nitrophenol, which is spectrophotometrically detectable. nih.gov This property allows for detailed kinetic analysis of enzyme activity. The structure of pNP-G3, consisting of a cellotriose (B13521) unit linked to a p-nitrophenyl group, mimics natural cellulosic substrates, enabling researchers to investigate the specific interactions and structural features within the enzyme's active site that govern substrate recognition, binding, and catalysis.

Mutagenesis Studies Informed by P-Nitrophenyl beta-D-cellotrioside Binding

The insights gained from binding studies with p-Nitrophenyl beta-D-cellotrioside and its analogs have directly informed site-directed mutagenesis experiments aimed at elucidating the functional roles of specific amino acid residues within the enzyme active site. By observing how pNP-G3 and similar substrates dock within the active site of wild-type enzymes, researchers can identify key residues involved in substrate binding and catalysis. Subsequent mutation of these residues can then confirm their roles and even be used to engineer enzymes with altered properties.

A prominent example involves the study of cellobiohydrolases from the GH7 family, such as Trichoderma reesei Cel7A (TrCel7A). nih.gov Crystal structures of a catalytically inactive mutant, E212Q, in complex with p-nitrophenyl-β-D-cellobioside (pNPC) have been determined. nih.gov These studies revealed that the substrate predominantly binds in a non-productive mode at the product-binding sites (+1 and +2 subsites). nih.gov This information is critical, as it suggests that non-productive binding can be a significant factor limiting the catalytic efficiency of the enzyme.

Furthermore, mutagenesis has been employed to alter the pH optimum of cellulases, with chromogenic substrates like dinitrophenyl lactoside and chloro-nitrophenyl lactoside being used to assess the kinetic properties of the resulting mutants. nih.gov While not directly using pNP-G3, these studies exemplify the principle of using insights from substrate analog binding to guide protein engineering. For example, a quintuple mutant of T. reesei Cel7A was created to introduce a histidine residue near the catalytic center, successfully shifting its optimal pH. nih.gov The detailed kinetic analysis with chromogenic substrates was essential to characterize the effects of these mutations.

The table below summarizes key findings from mutagenesis studies on cellulases using p-nitrophenyl-based substrates.

| Enzyme/Mutant | Substrate Analog Used | Key Findings |

| Trichoderma reesei Cel7A (E212Q Mutant) | p-Nitrophenyl-β-D-cellobioside (pNPC) | Revealed a dominant non-productive binding mode of the substrate at the +1/+2 product sites. nih.gov |

| Trichoderma reesei Cel7A (E223S/A224H/L225V/T226A/D262G) | Dinitrophenyl lactoside, Chloro-nitrophenyl lactoside | Successfully shifted the pH optimum to be more alkaline; altered substrate binding and catalytic rates. nih.gov |

| Lentinula edodes β-Glycoside Hydrolase (I368E, V91S/I368E) | p-Nitrophenyl-β-D-xylopyranoside (PNP-Xyl) | Mutations outside the active site significantly increased catalytic efficiency and substrate affinity. nih.gov |

Conformational Changes Induced by P-Nitrophenyl beta-D-cellotrioside Binding within Enzyme Active Sites

The binding of p-Nitrophenyl beta-D-cellotrioside and its analogs to an enzyme's active site is not a simple lock-and-key event; it often induces significant conformational changes in both the substrate and the enzyme. These dynamic structural alterations are fundamental to the catalytic process.

Spectrometric and calorimetric techniques have been employed to study these changes. For instance, second-derivative fluorescence spectrometry and isothermal titration calorimetry (ITC) were used to analyze the interaction between 1,4-beta-D-glucan cellobiohydrolase I (CBHI) and p-nitrophenyl-β-D-cellobioside (pNPC). nih.gov The results indicated that the binding process is irreversible and leads to conformational changes in the enzyme. nih.govnih.gov It was speculated that cyclic conformational changes in the CBHI molecule during the binding and desorption process generate the energy required for the configurational change of the substrate as it is converted to product. nih.gov

The active site of many cellulases, such as CBH1 from Trichoderma reesei, is a tunnel-like structure. nih.gov The binding of a substrate like pNP-G3 within this tunnel can induce subtle yet critical shifts in the protein's structure. X-ray crystallography of enzyme-substrate complexes has shown that the sugar units of aryl glycosides like pNPC bind in what is termed an "unprimed" mode, with the non-reducing end sugar situated in the +1 subsite, close to the catalytic acid/base residue. nih.gov This positioning is a direct consequence of induced-fit movements within the active site loops that accommodate the substrate.

These conformational shifts are not limited to the enzyme. The substrate itself undergoes distortion upon binding. It is believed that the enzyme forces the glycosidic bond that is to be cleaved into a strained conformation, making it more susceptible to hydrolysis. This substrate distortion is a key aspect of the catalytic mechanism for many glycoside hydrolases. nih.gov

The following table outlines observed conformational changes upon the binding of p-nitrophenyl glycoside analogs to cellulase (B1617823) active sites.

| Enzyme | Method of Analysis | Observed Conformational Changes |

| 1,4-beta-D-glucan cellobiohydrolase I (CBHI) | Fluorescence Spectrometry, Isothermal Titration Calorimetry (ITC) | Irreversible binding process with heat release; cyclic conformational changes in the enzyme during substrate binding and product release. nih.govnih.gov |

| Trichoderma reesei Cel7A | X-ray Crystallography, Molecular Dynamics | Substrate binds in an "unprimed" mode in subsites +1/+2; loops forming the active site tunnel adjust to accommodate the substrate. nih.govnih.gov |

Contribution to Structural Biology Via P Nitrophenyl Beta D Cellotrioside Co Crystallization

X-ray Crystallographic Studies of Enzyme-P-Nitrophenyl beta-D-cellotrioside Complexes

X-ray crystallography stands as a cornerstone technique in structural biology, and the use of pNP-G3 as a co-crystallizing agent has facilitated the determination of several key enzyme-substrate complex structures. These studies have been particularly revealing for cellulases, a class of glycoside hydrolases crucial for biomass degradation.

Resolving Subsite Interactions of P-Nitrophenyl beta-D-cellotrioside with Glycoside Hydrolases

The crystal structures of glycoside hydrolases in complex with pNP-G3 have been instrumental in delineating the specific interactions between the substrate and the individual subsites within the enzyme's active site cleft or tunnel. For instance, the co-crystallization of p-nitrophenyl-β-D-cellobioside (a close analog of pNP-G3) with the catalytic domain of cellobiohydrolases from Glycoside Hydrolase Family 7 (GH7), such as Trichoderma reesei Cel7A (TrCel7A) and Phanerochaete chrysosporium Cel7D (PcCel7D), has revealed a predominant non-productive binding mode. osti.govdiva-portal.org In these structures, the substrate binds primarily at the product-binding sites, providing a structural rationale for the observed enzyme kinetics and product inhibition. osti.govdiva-portal.org

In a notable study, the crystal structure of the catalytic domain of Coprinopsis cinerea cellulase (B1617823) 6A (CcCel6A) complexed with pNP-G3 showed that the substrate was not hydrolyzed and occupied subsites +1 to +4. This finding was crucial in understanding the binding of longer oligosaccharides and the role of specific subsites in substrate recognition and processivity.

Structural Insights into Catalytic Domain Conformational Dynamics

The binding of pNP-G3 and its analogs to glycoside hydrolases has also provided significant insights into the conformational dynamics of their catalytic domains. A key feature of many cellobiohydrolases is an active site enclosed by flexible loops that form a tunnel-like structure. The study of CcCel6A revealed that the active site tunnel can adopt both "open" and "closed" conformations. The complex with pNP-G3, along with the cellobiose-bound structure, was observed in the closed form, suggesting that ligand binding induces a conformational change that encloses the substrate within the active site.

Furthermore, isothermal titration calorimetry (ITC) studies on the binding of p-nitrophenyl-β-D-cellobioside to cellobiohydrolase I (CBHI) have indicated that the binding process is irreversible and triggers conformational changes in the enzyme. This suggests a dynamic interplay between the enzyme and substrate, where the energy for the configurational change of the substrate during catalysis may be derived from cyclic conformational changes in the enzyme itself.

Nuclear Magnetic Resonance (NMR) Investigations of Enzyme Active Sites

While X-ray crystallography provides static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach to study the dynamic nature of enzyme-substrate interactions in solution. Although specific studies focusing exclusively on isotope-aided NMR with p-Nitrophenyl beta-D-cellotrioside are not extensively documented, the principles and applications can be inferred from studies on similar p-nitrophenyl-based substrates.

Isotope-Aided NMR for Active Site Residue Identification and Role

Isotope labeling of either the enzyme or the substrate is a powerful strategy in NMR studies to simplify complex spectra and to pinpoint specific interactions. While direct evidence for pNP-G3 is limited, studies with other p-nitrophenyl glycosides have demonstrated the utility of this approach. For example, 1H NMR has been used to monitor the hydrolysis of p-nitrophenyl-α-D-galactopyranoside by a galactosidase, allowing for the identification of signals corresponding to the substrate and the product over time. researchgate.net Such an approach, if applied with isotopically labeled (e.g., 13C or 15N) pNP-G3 or enzyme, could provide detailed information on the chemical environment of specific atoms and identify the key amino acid residues involved in substrate binding and catalysis.

Spectroscopic Monitoring of Stereoselective Hydrolytic Reactions

NMR spectroscopy is an excellent tool for monitoring the stereochemical course of enzymatic reactions in real-time. The anomeric region of the 1H NMR spectrum is particularly informative, as the chemical shifts and coupling constants of the anomeric protons are distinct for the α and β anomers of the product. By monitoring the appearance and evolution of these signals, the stereoselectivity of the hydrolysis reaction can be determined. For instance, the hydrolysis of p-nitrophenyl-β-D-glucoside has been studied using NMR to analyze the product mixture. amazonaws.com This technique allows for the differentiation and quantification of various reaction products, including those arising from transglycosylation, a competing reaction to hydrolysis that can be catalyzed by some glycoside hydrolases. researchgate.net A similar approach with pNP-G3 would enable a detailed kinetic and mechanistic analysis of its hydrolysis, revealing the stereochemical outcome and the balance between hydrolysis and potential transglycosylation activities.

Complementary Molecular Dynamics Simulations and Computational Approaches

Molecular dynamics (MD) simulations and other computational methods provide a powerful in-silico microscope to complement experimental techniques like X-ray crystallography and NMR. These approaches allow for the investigation of the dynamic behavior of enzyme-substrate complexes at an atomic level of detail.

Studies on GH7 cellobiohydrolases have effectively combined enzyme kinetics, X-ray crystallography, and MD simulations to understand the binding of p-nitrophenyl-β-d-cellobioside. osti.govdiva-portal.org The MD simulations have been crucial in exploring the factors that govern the catalytic activity of these enzymes on such model substrates. By simulating the productive and non-productive binding events, researchers can gain insights into the energy landscapes of these interactions and the reasons for differences in kinetics and inhibition patterns among different enzymes. osti.govdiva-portal.org

Interactive Data Table of Compounds:

Methodological Innovations and Assay Development Using P Nitrophenyl Beta D Cellotrioside

Development of Novel Chromogenic and Fluorogenic Substrates based on the P-Nitrophenyl Core

The p-nitrophenyl core of pNP-G3 is central to its function as a chromogenic substrate. Upon enzymatic cleavage of the glycosidic bond, p-nitrophenol is released. Under alkaline conditions, this product forms the p-nitrophenolate ion, which exhibits a distinct yellow color that can be quantified spectrophotometrically at or near 400-420 nm. nih.govnih.gov This principle has been the foundation for the development of a range of chromogenic and fluorogenic substrates for glycosidases.

Comparison with P-Nitrophenyl beta-D-cellobioside and other P-Nitrophenyl Oligosaccharides

p-Nitrophenyl beta-D-cellotrioside is part of a homologous series of p-nitrophenyl beta-D-oligosaccharides, which also includes p-nitrophenyl beta-D-glucopyranoside (pNP-G1) and p-nitrophenyl beta-D-cellobioside (pNP-G2). The length of the carbohydrate chain in these substrates plays a crucial role in their specificity and kinetics when interacting with different types of cellulases.

While pNP-G1 is primarily a substrate for β-glucosidases, pNP-G2 and pNP-G3 are targeted by both exo- and endo-cellulases. However, the efficiency of hydrolysis can vary significantly. For instance, studies on the endocellulase Cel5A from Thermobifida fusca have shown that the hydrolysis of pNP-G2 can also lead to transglycosylation products, such as cellotriose (B13521) (G3) and p-nitrophenyl-glucoside (pNP-G1). nih.gov The kinetic parameters of cellulase (B1617823) activity are highly dependent on the specific enzyme and the substrate used. For example, a comparison of the catalytic efficiency (kcat/KM) of two different GH7 cellobiohydrolases, Trichoderma reesei Cel7A (TrCel7A) and Phanerochaete chrysosporium Cel7D (PcCel7D), on various substrates revealed significant differences. nih.gov

The table below presents a comparison of the kinetic parameters for these two enzymes with different p-nitrophenyl-based substrates.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹mM⁻¹) |

| TrCel7A | o-nitrophenyl-β-D-cellobioside (oNPC) | 0.004 | 0.05 | 0.08 |

| p-nitrophenyl-β-D-cellobioside (pNPC) | 0.155 | 0.18 | 0.86 | |

| p-nitrophenyl-β-D-lactoside (pNPL) | 4.6 | 1.8 | 2.56 | |

| PcCel7D | o-nitrophenyl-β-D-cellobioside (oNPC) | 0.92 | 23 | 0.04 |

| p-nitrophenyl-β-D-cellobioside (pNPC) | 2.9 | 9.1 | 0.32 | |

| p-nitrophenyl-β-D-lactoside (pNPL) | 12.3 | 24 | 0.51 | |

| Data adapted from FEBS J. 2022; 289: 7755-7771. nih.gov |

Longer chain p-nitrophenyl oligosaccharides, such as p-nitrophenyl-β-D-cellopentaoside, have also been synthesized and utilized in enzyme assays, often showing improved characteristics for specific applications.

Advancements to P-Nitrophenyl beta-D-cellotrioside-derived Substrates for Enhanced Sensitivity and Specificity

A significant advancement in the use of p-nitrophenyl-based substrates has been the development of chemically modified versions to enhance their sensitivity and specificity, particularly for endo-acting cellulases. A key innovation is the introduction of a "blocking group" at the non-reducing end of the oligosaccharide chain.

For example, benzylidene end-blocked 2-chloro-4-nitrophenyl-β-cellotrioside (BzCNPG3) has been synthesized as a specific and sensitive substrate for endo-1,4-β-glucanase. nih.gov The benzylidene group prevents hydrolysis by exo-acting enzymes like β-glucosidases and exo-β-glucanases. nih.gov Only upon internal cleavage of the oligosaccharide chain by an endo-cellulase is a fragment released that can be subsequently hydrolyzed by an ancillary β-glucosidase to produce the chromogenic 2-chloro-4-nitrophenol. nih.gov

Similarly, a fluorogenic analogue, 4,6-O-benzylidene-4-methylumbelliferyl-β-d-cellotrioside, has been developed for increased sensitivity. More recently, a substrate named CELLG5, which incorporates 4,6-O-(3-ketobutylidene)-4-nitrophenyl-β-d-cellopentaoside, has demonstrated improved stability at high temperatures and pH, as well as better water solubility compared to its predecessor derived from cellotriose. These modifications allow for more robust and versatile assay conditions.

Establishment of Coupled Enzyme Assay Formats for Specific Enzyme Detection

The development of blocked p-nitrophenyl oligosaccharides has enabled the establishment of highly specific coupled enzyme assay formats for the detection of endo-cellulases. nih.gov This assay design overcomes the challenge of interference from other cellulolytic enzymes present in a sample.

The principle of this coupled assay involves a two-step enzymatic reaction. In the first step, the endo-cellulase of interest cleaves the blocked p-nitrophenyl oligosaccharide substrate internally. This action liberates a smaller, non-blocked p-nitrophenyl-glycoside fragment. In the second step, a thermostable β-glucosidase, which is included in the assay reagent in excess, rapidly hydrolyzes this fragment. This hydrolysis releases the p-nitrophenol, which can then be quantified. nih.gov

The use of a thermostable β-glucosidase is critical as it allows the assay to be performed at elevated temperatures, which can be advantageous for the activity of many cellulases. This coupled assay format provides a direct and continuous measure of endo-cellulase activity and is highly specific, as the initial substrate is resistant to cleavage by exo-acting enzymes. nih.gov

Adaptation for Automated and High-Throughput Screening Platforms

The simplicity and colorimetric or fluorometric readout of assays using p-nitrophenyl-based substrates make them highly amenable to adaptation for automated and high-throughput screening (HTS) platforms. nih.gov This is particularly valuable for applications such as the discovery of novel cellulases from metagenomic libraries or the directed evolution of enzymes with improved properties.

Solution-based assays in microplate formats (e.g., 96- or 384-well plates) are ideal for HTS. The use of robotic liquid handling systems can automate the dispensing of reagents and enzyme samples, while plate readers can rapidly measure the absorbance or fluorescence in each well. This allows for the screening of thousands of samples in a short period. For example, a high-throughput screen for cellulase activity from metagenomic libraries has been developed using a chromogenic dinitrophenol (DNP)-cellobioside substrate in a 384-well plate format, enabling the screening of up to 100 plates per day.

Furthermore, chemical complementation systems have been developed for in vivo high-throughput selection of cellulase catalysts. In one such system, endoglucanase activity is linked to cell survival through the cleavage of a glycosidic bond in a small molecule heterodimer, which in turn represses a toxic reporter gene. These innovative screening platforms, often relying on the fundamental principles of chromogenic and fluorogenic substrate hydrolysis, are accelerating the discovery and engineering of novel cellulases for various industrial applications.

Broader Research Contexts and Biotechnological Implications As a Research Tool

Role in Lignocellulosic Biomass Deconstruction Research

Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin, is the most abundant renewable resource on Earth and a primary target for the production of second-generation biofuels and biochemicals. The efficient breakdown of its complex polysaccharide structures into fermentable sugars is a major challenge. Cellulolytic enzymes are key to this process, and p-Nitrophenyl beta-D-cellotrioside serves as a critical analytical tool for dissecting their mechanisms.

The economic viability of converting lignocellulose to biofuels hinges on the efficiency of the enzymatic hydrolysis step. nih.gov This requires robust cellulase (B1617823) cocktails tailored to specific biomass feedstocks. p-Nitrophenyl beta-D-cellotrioside and its shorter analogs, like p-nitrophenyl-β-D-cellobioside (pNPC), are instrumental in the detailed characterization of the enzymes that form these cocktails. sigmaaldrich.comresearchgate.net Researchers use these substrates to determine the specific activities of different enzyme classes, such as endoglucanases and exoglucanases (cellobiohydrolases), which are essential for breaking down cellulose. researchgate.net

By measuring kinetic parameters such as Kₘ (Michaelis constant) and kcat (catalytic rate), scientists can quantify an enzyme's affinity for a substrate that mimics a segment of the cellulose chain and its turnover rate. This information is vital for selecting and optimizing enzymes for industrial applications. For instance, studies on the hydrolysis of pNPC by cellobiohydrolases have provided deep insights into their binding dynamics and catalytic efficiency, which are crucial for improving biofuel production processes. nrel.gov

Table 1: Application of p-Nitrophenyl Oligosaccharides in Enzyme Characterization

| Enzyme Type | Substrate Used in Studies | Research Focus | Reference |

| Cellobiohydrolase | p-Nitrophenyl β-D-cellobioside | Assay of exocellulase activity | sigmaaldrich.com |

| Endoglucanase | p-Nitrophenyl β-D-cellobioside | Study of endoglucanase activity | sigmaaldrich.com |

| β-Glucosidase | p-Nitrophenyl-β-D-glucopyranoside | Kinetic mechanism studies | nih.gov |

| Cellulase System | p-Nitrophenyl β-D-cellobioside | Characterization of microbial cellulases | researchgate.net |

The complete hydrolysis of crystalline cellulose requires the synergistic action of multiple types of cellulolytic enzymes. mdpi.com Typically, endoglucanases randomly cleave internal bonds in the cellulose chain, creating new chain ends for exoglucanases (cellobiohydrolases) to act upon. β-glucosidases then break down the resulting cellobiose (B7769950) into glucose. Understanding and optimizing this synergy is key to maximizing sugar yields. mdpi.com

Enzyme Discovery and Engineering

The search for novel, more efficient enzymes is a constant driver of biotechnological innovation. This involves screening natural environments for new microorganisms and engineering existing enzymes to enhance their properties, such as thermal stability, pH tolerance, and catalytic activity.

p-Nitrophenyl-based substrates are widely used in high-throughput screening campaigns to discover new glycoside hydrolases from environmental samples or mutant libraries. nih.gov The simple and sensitive colorimetric assay allows for the rapid testing of thousands of samples. p-Nitrophenyl beta-D-cellotrioside is particularly suited for screening for enzymes that act on oligosaccharides longer than two units, which are relevant for cellulose degradation.

For example, culture filtrates from microorganisms grown on potential carbon sources can be incubated with pNPG3. The development of a yellow color indicates the presence of the target enzymatic activity, allowing for the identification and isolation of promising microbial strains for further study. nih.gov This method has been fundamental in identifying novel cellulases from diverse sources like fungi and bacteria.

Once a gene for a potentially useful enzyme is identified, it is often cloned and expressed in a host organism like E. coli or Aspergillus niger to produce the enzyme in larger quantities for detailed study. nih.gov This recombinant enzyme must then be functionally characterized to understand its biochemical properties. p-Nitrophenyl beta-D-cellotrioside serves as a standard substrate for this purpose.

Kinetic studies using pNPG3 can reveal the enzyme's optimal pH and temperature, substrate specificity, and susceptibility to inhibitors. For instance, the hydrolysis of p-nitrophenyl-β-1,4-cellobioside (pNPC) by the catalytic domain of a recombinant endocellulase from Thermobifida fusca was studied in detail to understand not only its hydrolytic action but also its transglycosylation activity. nih.gov Such characterization is essential for assessing the industrial potential of a newly discovered or engineered enzyme and for providing insights into its structure-function relationships. nih.gov

Table 2: Kinetic Parameters of Cellulolytic Enzymes Determined with p-Nitrophenyl Substrates

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol·min⁻¹·mg⁻¹) | kcat (s⁻¹) | Research Context | Reference |

| Trichoderma reesei β-glucosidase | p-Nitrophenyl β-D-glucopyranoside | 0.19 | 29.67 | - | Kinetic mechanism analysis | nih.gov |

| Thermobifida fusca Cel5Acd | p-Nitrophenyl β-D-cellobioside | - | - | - | Hydrolysis and transglycosylation kinetics | nih.gov |

| Sweet Almond β-glucosidase | p-Nitrophenyl-β-D-glucopyranoside | - | - | - | Pre-steady-state kinetic analysis | researchgate.net |

Contribution to Glycobiology Research Methodologies

The use of p-nitrophenyl glycosides has been a cornerstone of methodologies in glycobiology and enzymology for decades. nih.gov These substrates provide a convenient and quantitative method for assaying a wide range of glycoside hydrolases. p-Nitrophenyl beta-D-cellotrioside contributes to this methodological toolkit by offering a specific substrate for enzymes that recognize and cleave cellotriose (B13521) units.

The development of selective assay procedures relies on such well-defined synthetic substrates. For example, methodologies have been formulated to selectively determine the activity of exo-1,4,-beta-glucanases in a complex mixture of other cellulolytic enzymes by using p-nitrophenyl-β-D-cellobioside (pNPC) and inhibiting interfering enzymes like β-glucosidase. nih.gov The availability of a cellotriose version of this substrate allows for the extension of these specific assays to enzymes with different substrate length requirements, thereby refining the tools available to researchers for studying the intricate enzymatic systems involved in carbohydrate metabolism.

Future Research Directions and Unexplored Avenues for P Nitrophenyl Beta D Cellotrioside Application

Integration with Advanced Single-Molecule and Real-Time Kinetic Techniques

The study of cellulase (B1617823) activity has traditionally relied on ensemble-averaging techniques, which measure the collective behavior of countless enzyme molecules. However, these methods can obscure the intricate, stochastic nature of enzymatic catalysis. Single-molecule techniques offer a window into the individual actions of enzymes, revealing mechanistic details that are otherwise hidden.

P-Nitrophenyl beta-D-cellotrioside and its derivatives are prime candidates for integration with single-molecule fluorescence and force spectroscopy methods. While direct single-molecule studies utilizing pNP-G3 are still emerging, the groundwork has been laid by research on similar substrates and cellulase-cellulose interactions. For instance, single-molecule fluorescence microscopy has been successfully employed to observe the movement of cellulase domains along crystalline cellulose (B213188) fibers. nrel.gov By adapting these approaches, researchers could fluorescently label either the cellulase or the glycan portion of a pNP-G3 analog to directly visualize the binding, processive movement, and dissociation of individual enzyme molecules on a soluble, well-defined substrate.

The cleavage of a fluorogenically modified pNP-G3 analog would result in a distinct change in the fluorescence signal, allowing for the real-time observation of single catalytic events. This would enable the precise determination of kinetic parameters for individual enzyme molecules, providing insights into catalytic heterogeneity and the influence of enzyme conformational changes on activity.

Table 1: Potential Single-Molecule Techniques and Corresponding Insights with pNP-G3 Analogs

| Technique | Potential pNP-G3 Analog | Information Gained |

| Total Internal Reflection Fluorescence Microscopy (TIRF-M) | Fluorescently labeled pNP-G3 | Visualization of enzyme binding and dissociation events. |

| Förster Resonance Energy Transfer (FRET) | pNP-G3 with donor and acceptor fluorophores | Probing of enzyme conformational changes upon substrate binding and cleavage. |

| Optical Tweezers | pNP-G3 tethered between a surface and a bead | Measurement of the forces involved in enzyme-substrate interactions and processivity. |

Potential for Probing Enzyme Dynamics in Complex Biological Systems

The enzymatic degradation of cellulose in nature does not occur in a test tube but within the complex, heterogeneous environment of the plant cell wall or microbial biofilms. Understanding how cellulases function in these native contexts is crucial for applications in biofuels and bioremediation.

P-Nitrophenyl beta-D-cellotrioside can serve as a valuable probe to investigate enzyme dynamics in such complex systems. Its solubility allows it to penetrate porous structures like pretreated lignocellulosic biomass, providing a means to assess the accessibility and activity of cellulases within these materials. The release of the p-nitrophenol reporter group can be monitored spectrophotometrically, offering a quantitative measure of enzymatic activity in situ. nih.govresearchgate.net

Furthermore, the principles of using pNP-G3 can be extended to more sophisticated imaging techniques. For example, by using a pNP-G3 analog that releases an insoluble, fluorescent product upon cleavage, researchers could visualize the spatial distribution of cellulase activity within a biofilm or on the surface of a biomass particle. This approach, which has been demonstrated with other chromogenic enzyme substrates, could reveal "hotspots" of enzymatic activity and provide insights into how the structure of the biological matrix influences enzyme function. nih.gov

Table 2: Applications of pNP-G3 in Complex Biological Systems

| System | Technique | Research Question Addressed |

| Pretreated Lignocellulosic Biomass | Spectrophotometric assay with pNP-G3 | How does biomass pretreatment affect enzyme accessibility and activity? |

| Microbial Biofilms | Confocal microscopy with a fluorogenic pNP-G3 analog | Where are the active cellulases located within the biofilm matrix? |

| Soil or Compost Environments | In-situ assays with pNP-G3 | What is the overall cellulolytic potential of a microbial community? |

Development of Next-Generation P-Nitrophenyl beta-D-cellotrioside Analogs for Specific Research Questions

The versatility of p-Nitrophenyl beta-D-cellotrioside can be significantly expanded through the chemical synthesis of next-generation analogs. By modifying the structure of the substrate, researchers can tailor its properties to answer specific and nuanced questions about cellulase function.

One promising avenue is the development of analogs with altered chromophores or fluorophores. Replacing the p-nitrophenyl group with a reporter that has a higher extinction coefficient or a more favorable emission wavelength could enhance the sensitivity of cellulase assays. nih.gov Furthermore, the synthesis of fluorogenic analogs that are "dark" until cleaved by a cellulase would reduce background signal and improve the signal-to-noise ratio in sensitive applications.

Another area of development involves modifying the glycan portion of the molecule. Synthesizing cellotrioside analogs with different linkage types or with chemical modifications at specific positions could be used to probe the substrate specificity and binding site requirements of different cellulases. For instance, the synthesis of p-nitrophenyl β-glycosides of various oligosaccharides has been a successful strategy for investigating the specificity of other glycosidases. nih.gov

Finally, the attachment of functional groups to pNP-G3 analogs could enable novel applications. For example, attaching a biotin (B1667282) tag would allow for the immobilization of the substrate on a streptavidin-coated surface, creating a platform for high-throughput screening of cellulase inhibitors or for studying enzyme-substrate interactions using surface plasmon resonance. The synthesis of p-nitrophenyl glycosides with reactive groups for antibody conjugation has already been explored for other saccharides. nih.gov

Table 3: Examples of Next-Generation pNP-G3 Analogs and Their Applications

| Analog Type | Modification | Potential Application |

| High-Sensitivity Analog | Replacement of p-nitrophenol with a brighter fluorophore | Detection of low levels of cellulase activity. |

| Specificity-Probing Analog | Altered glycosidic linkages in the cellotriose (B13521) chain | Mapping the subsite specificities of cellulase active sites. |

| Immobilizable Analog | Attachment of a biotin or other affinity tag | High-throughput screening and surface-based interaction studies. |

| Caged Analog | Introduction of a photolabile protecting group | Spatiotemporal control of substrate availability for studying enzyme kinetics. |

Q & A

Basic Research Questions

Q. How is P-Nitrophenyl beta-D-cellotrioside utilized as a substrate in enzymatic assays?

- Methodological Answer : This compound is widely used to measure β-glucosidase, cellulase, or endoglucanase activity. Hydrolysis releases p-nitrophenol, detectable via spectrophotometry at 405 nm. For example, Bacillus endoglucanases hydrolyze the β-1,4 glycosidic bond, producing α-cellobiose, as confirmed by <sup>1</sup>H-NMR spectroscopy . To optimize assays, ensure substrate purity (>98% by HPLC) and control pH/temperature to match enzyme-specific conditions .

Q. What analytical methods are recommended for characterizing P-Nitrophenyl beta-D-cellotrioside purity and stability?

- Methodological Answer :

- HPLC : Quantify purity (≥98%) using reversed-phase chromatography with UV detection at 300–400 nm .

- TLC : Verify homogeneity (single spot) using silica gel plates and a solvent system like ethyl acetate:methanol:water (7:2:1) .

- Spectroscopy : Monitor degradation via UV-Vis (absorbance shifts indicate hydrolysis) and FT-IR (confirm glycosidic bond integrity) .

Advanced Research Questions

Q. How can structural insights from enzyme-substrate complexes guide the design of cellulase inhibitors?

- Methodological Answer : X-ray crystallography of enzymes like CcCel6C (a GH6 cellobiohydrolase) complexed with P-Nitrophenyl beta-D-cellotrioside reveals substrate-binding motifs. For example, the enclosed tunnel in CcCel6C accommodates cellotrioside, highlighting residues critical for catalysis. Use this data to design competitive inhibitors via molecular docking or site-directed mutagenesis .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.